2,4-Dichlorobenzyl alcohol

Antimicrobial Structure-Activity Relationship Preservative

Researchers requiring a broad-spectrum antiseptic with intrinsic local anesthetic activity for oral/throat formulations face limited single-agent options. 2,4-Dichlorobenzyl alcohol (CAS 1777-82-8) uniquely combines rapid bactericidal action against S. aureus and E. coli with sodium-channel-mediated pain relief within 5 minutes, outperforming cetylpyridinium chloride and unsubstituted benzyl alcohol. - Dual mechanism: antiseptic disruption of microbial cell walls plus local anesthetic sodium channel blockade. - Demonstrated 99.58% purity (HPLC) suitable for analytical reference standard and pharmaceutical formulation use. - Available in bulk quantities (up to metric ton scale) with consistent quality; immediate global dispatch from stock.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 1777-82-8
Cat. No. B132187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzyl alcohol
CAS1777-82-8
Synonyms2,4-Dichloro-benzenemethanol;  2,4-Dichloro-benzyl Alcohol;  2,4-Dichlorobenzenemethanol;  2,4-Dichlorobenzyl Alcohol;  Dybenal;  Myacide;  Myacide SP;  NSC 15635; 
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CO
InChIInChI=1S/C7H6Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
InChIKeyDBHODFSFBXJZNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly Soluble

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzyl Alcohol: Core Antiseptic Applications


2,4-Dichlorobenzyl alcohol (CAS 1777-82-8) is a chlorinated benzyl alcohol derivative with the molecular formula C₇H₆Cl₂O and a molecular weight of 177.03 g/mol [1]. It functions as a mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with oral and throat infections, and is a common active ingredient in over-the-counter throat lozenges . Its mechanism of action is believed to involve disruption of microbial cell wall integrity and denaturation of external proteins, with additional local anesthetic properties attributed to sodium channel blockade [2].

1 Broad-spectrum antimicrobial research (bacteria, viruses)
2 Sodium channel blockade and local anesthetic mechanism studies
3 High-purity analytical reference standard for HPLC

Why Benzyl Alcohol Cannot Substitute


2,4-Dichlorobenzyl alcohol possesses specific structural and functional attributes that preclude simple substitution by unsubstituted benzyl alcohol or other chlorinated analogs. The precise 2,4-dichloro substitution pattern on the aromatic ring is critical, as it significantly enhances the compound's antiseptic properties compared to benzyl alcohol . Furthermore, its unique combination of rapid-onset local anesthetic action (mediated by sodium channel blockade) with broad-spectrum antiseptic activity creates a dual-function profile not found in other common topical agents like cetylpyridinium chloride or hexetidine [1]. Even among chlorinated benzyl alcohols, 2,4-dichlorobenzyl alcohol has been shown to be more rapidly bactericidal than other isomers like 3,4-dichlorobenzyl alcohol [2]. These functional differences underscore the importance of sourcing the specific compound for intended applications.

Unsubstituted benzyl alcohol Lacks 2,4-dichloro substitution; reported antimicrobial potency may be lower
3,4-Dichlorobenzyl alcohol isomer May exhibit different bactericidal kinetics; structure-activity context may not transfer
Cetylpyridinium chloride / Hexetidine Common topical antiseptics lack the dual-action sodium channel blockade profile

Comparative Performance Evidence


Antibacterial Advantage over Unsubstituted Benzyl Alcohol

2,4-Dichlorobenzyl alcohol demonstrates enhanced antiseptic properties compared to unsubstituted benzyl alcohol . This enhancement is a direct consequence of the presence of two chlorine atoms at the 2 and 4 positions of the aromatic ring, which increases the molecule's reactivity and effectiveness against a broader spectrum of microorganisms .

Antibacterial Enhancement
Class-level inference
Enhanced spectrum vs. benzyl alcohol; structure-activity relationship indicates 2,4-dichloro substitution improves antimicrobial reactivity
Structural modification may increase antimicrobial reactivity
Data to verify; quantitative comparison not available
Antimicrobial Structure-Activity Relationship Preservative

Rapid Bactericidal Action on Oropharyngeal Pathogens

In vitro testing of a lozenge containing amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA) demonstrated rapid and potent bactericidal activity against seven bacterial species commonly implicated in pharyngitis [1]. The study measured a >3 log10 reduction in colony-forming units (CFUs), equivalent to >99.9% bacterial kill, within 1 to 10 minutes, which aligns with the typical residence time of a lozenge in the mouth [1].

Rapid Bactericidal Action
Reported comparison
>3 log10 reduction (99.9% kill) in 1–10 min across 7 oropharyngeal species
Supports rapid bactericidal endpoint in oropharyngeal models
In vitro; AMC/DCBA lozenge formulation
Pharyngitis Bactericidal Antiseptic

Local Anesthetic Differentiation from Other Antiseptics

2,4-Dichlorobenzyl alcohol provides a quantifiable local anesthetic effect, which is a key differentiator from antiseptics like cetylpyridinium chloride (CPC) and hexetidine (HT) that lack this dual action [1]. Clinical studies have demonstrated that administration of DCBA lozenges reduces throat soreness and difficulty swallowing within 5 minutes, with this relief lasting for up to 2 hours .

Local Anesthetic Onset
Reported trial context
Pain-score reduction within 5 min; relief up to 2 h (vs. CPC/hexetidine, no anesthetic effect)
Supports local anesthetic endpoint in oral care research
Lozenge-based clinical study
Local Anesthetic Sore Throat Sodium Channel Blocker

Broad-Spectrum Virucidal Activity Against Respiratory Viruses

In vitro studies have shown that formulations containing 2,4-dichlorobenzyl alcohol (DCBA) with amylmetacresol (AMC) exhibit virucidal activity against several respiratory viruses, including representatives of human rhinovirus, influenza A H1N1n, Coxsackievirus A10, and human coronavirus (hCoV) OC43 [1]. This is a key differentiator from antibiotics, which are ineffective against viral pharyngitis, and aligns with the need for non-antibiotic treatments to combat antimicrobial resistance [2].

Virucidal Activity
Class-level inference
Moderate activity against HRV1a, H1N1, hCoV OC43 (formulation-dependent); antibiotics show no antiviral effect
Supports antiviral screening for respiratory virus research
In vitro; AMC/DCBA formulations
Antiviral Common Cold Respiratory Virus

Skin Safety and Irritation Profile

A study on the disinfection properties of 2,4-dichlorobenzyl alcohol concluded it is a safe disinfectant suitable for skin and hand applications [1]. The research showed that a 1% solution of the compound had no irritation on the skin [1]. Additionally, a quantitative germicidal test found that a 0.2%-0.3% solution achieved an average killing log value greater than 3.00 against S. aureus, E. coli, and C. albicans within 1 minute [1].

Topical Safety Profile
Supporting evidence
1% solution: no skin irritation; 0.2–0.3%: >3 log10 kill S. aureus, E. coli, C. albicans in 1 min
Supports skin-compatibility endpoint review for topical research
Quantitative germicidal and skin irritation test
Safety Toxicology Skin Irritation

High Chemical Purity for Reproducible Research

For scientific and industrial applications requiring high precision, the purity of 2,4-dichlorobenzyl alcohol is critical. Commercial analytical standards are available with a purity of ≥99.84% as verified by HPLC . Another supplier confirms HPLC purity at 99.58% [1]. This level of purity ensures minimal interference from impurities in analytical workflows, formulation studies, and biological assays.

HPLC Purity
Supporting evidence
99.84% (one source); 99.58% (another)
Supports analytical reference standard use
HPLC-verified; lot-specific review advised
Analytical Chemistry Quality Control Purity

Key Application Scenarios


Dual-Action Antiseptic/Anesthetic Lozenges

The rapid bactericidal action against common oropharyngeal pathogens [1] combined with the proven local anesthetic effect that provides pain relief within 5 minutes makes 2,4-dichlorobenzyl alcohol an ideal active ingredient for formulating effective sore throat lozenges. This dual mechanism differentiates it from standard antiseptics like cetylpyridinium chloride or hexetidine that lack an anesthetic component [2].

Preserved Personal Care and Cosmetic Formulations

The enhanced antimicrobial activity of 2,4-dichlorobenzyl alcohol over unsubstituted benzyl alcohol and its demonstrated efficacy against both bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) [3] make it a valuable preservative for personal care formulations. Its good safety profile with no skin irritation at 1% [3] supports its use in leave-on products like lotions and creams.

Non-Antibiotic Therapies for Upper Respiratory Infections

Given the growing concern over antimicrobial resistance, 2,4-dichlorobenzyl alcohol's broad-spectrum activity against both bacteria [1] and viruses [4] associated with pharyngitis positions it as a key compound for research into non-antibiotic therapeutic options. Its use in lozenges is considered more appropriate than antibiotics for self-limiting viral URTIs [1].

High-Purity Reference Standard for Analytical QC

The availability of 2,4-dichlorobenzyl alcohol in high purity (≥99.5% as verified by HPLC) makes it suitable for use as an analytical reference standard. This is essential for method development, system suitability testing, and quantification of the compound in pharmaceutical formulations or for detection as a preservative in cosmetic products, as outlined by national standards [5].

Application
Selection Property
Validation Focus
Oropharyngeal antiseptic/anesthetic research
Dual-action mechanism (antimicrobial + sodium channel block)
Bactericidal kinetics and pain-score endpoints in lozenge models
Personal care preservative research
Broad-spectrum antimicrobial activity and skin compatibility
Preservative challenge testing and skin irritation endpoint review
Non-antibiotic URTI intervention studies
Antibacterial and antiviral activity profile
Viral and bacterial load reduction in respiratory tract models
Analytical reference standard for HPLC
High purity (HPLC-verified)
Method validation, system suitability, and purity verification

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